molecular formula C20H21FN4O B2849862 N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251545-12-6

N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2849862
CAS No.: 1251545-12-6
M. Wt: 352.413
InChI Key: ZNHMVCJPOLRNCR-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a fluorinated naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 2-fluorophenylamino group at position 4, a methyl group at position 7, and a diethylcarboxamide moiety at position 2. The 1,8-naphthyridine scaffold is a bicyclic aromatic system known for its bioisosteric resemblance to quinoline, often exploited in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications . The fluorine atom at the phenyl ring enhances metabolic stability and binding affinity through electronegative and hydrophobic interactions. The diethylcarboxamide group contributes to solubility and pharmacokinetic properties, while the methyl group at position 7 may influence steric interactions in biological targets .

Properties

IUPAC Name

N,N-diethyl-4-(2-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-4-25(5-2)20(26)15-12-22-19-14(11-10-13(3)23-19)18(15)24-17-9-7-6-8-16(17)21/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHMVCJPOLRNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the naphthyridine core.

    Formation of the Carboxamide Moiety: The carboxamide group is formed through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated synthesis equipment, stringent reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their pharmacological implications:

Compound Name Substituents (Positions) Key Differences from Target Compound Biological Activity/Properties Reference
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid Cl (7), F (6), 4-F-phenyl (1), oxo (4), COOH (3) Oxo group at 4, carboxylic acid at 3 Antimicrobial (broad-spectrum)
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) Diethylaminomethyl (3), phenyl (2), oxo (4) Oxo group at 4, phenyl at 2 Anticancer (proapoptotic effects)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Adamantyl (N3), pentyl (1), oxo (4) Oxo group at 4, adamantyl substituent Anti-inflammatory, kinase inhibition
Ethyl 4-amino-1-ethyl-6-fluoro-7-p-tolylthio-1,2-dihydro-1,8-naphthyridine-3-carboxylate Ethyl (1), p-tolylthio (7), COOEt (3) Thioether at 7, ester at 3 Antibacterial (Gram-positive)
7-Chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenylpropyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Cl (7), F (6), hydroxy-oxo-phenylpropyl (3) Oxo groups at 4 and 3, complex side chain Anti-inflammatory, anticancer

Key Observations:

Position 3 Modifications :

  • The target compound’s diethylcarboxamide group contrasts with carboxylic acid (e.g., ) or ester derivatives (e.g., ), which may reduce solubility but improve membrane permeability.
  • Carboxamide derivatives (e.g., ) generally exhibit enhanced target selectivity compared to esters or acids due to hydrogen-bonding capabilities .

Position 4 Substituents: Most analogues (e.g., ) feature an oxo group at position 4, whereas the target compound has a 2-fluorophenylamino group.

Fluorination Patterns :

  • Fluorine at position 2 of the phenyl ring (target) versus position 6 (e.g., ) or 3 (e.g., ) alters electronic and steric effects. 2-Fluorophenyl groups are associated with improved metabolic stability compared to unfluorinated analogues .

Biological Activity Trends :

  • Oxo-containing derivatives (e.g., ) often show stronger antimicrobial activity, while carboxamides (e.g., target compound, ) are prioritized for anticancer applications due to improved cellular uptake .

Physicochemical and Pharmacokinetic Comparison:

Property Target Compound 7-Chloro-6-fluoro-1-(4-F-phenyl)-4-oxo Compound 2d
Molecular Weight (g/mol) ~385 (estimated) 380.75 379.45
LogP ~3.2 (predicted) 2.8 2.5
Water Solubility Moderate (amide group) Low (carboxylic acid) Low (oxo group)
Bioavailability High (lipophilic carboxamide) Moderate (ionizable COOH) Moderate (polar oxo group)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at position 4 (2-fluorophenylamine) and carboxamide formation at position 3, paralleling methods for related naphthyridines .
  • Fluorine at the phenyl ring’s ortho position may reduce off-target interactions compared to meta or para positions .

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